
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane is a complex organosilicon compound that features a unique combination of silicon, phosphorus, and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane typically involves the reaction of dimethyl(diethylthio)silane with diols. The cyclization of diols with bifunctional compounds is a common method for synthesizing such compounds. The use of dihalosilanes at temperatures not exceeding 50°C allows for the preparation of silicon analogs of acetals in yields ranging from 50-80% . The reaction conditions often involve the removal of by-products such as HCl by converting it to an amine hydrochloride, which can reduce the preparative value of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of cyclic acetals instead of diols in reactions with dialkoxy- or diacetoxysilanes. This approach can lead to higher yields of cyclic esters of dialkylsilanediols, often reaching 80-90% . The reactions are typically carried out in the presence of solvents and acid or basic catalysts, with reaction temperatures dictated by the need to remove volatile reaction products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silanes. Substitution reactions can result in a variety of substituted organosilicon compounds.
Applications De Recherche Scientifique
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a tool in biochemical research.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The silicon and phosphorus atoms within the compound can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different environments, making it useful in a range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound features a similar structure with a boron atom instead of silicon.
1,3-Dioxa-2-silacyclopentane, 2,2-dimethyl-: Another related compound with a simpler structure.
Uniqueness
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane is unique due to its combination of silicon, phosphorus, and oxygen atoms, which imparts distinct chemical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
183475-61-8 |
|---|---|
Formule moléculaire |
C20H37O2PSi |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
2-methoxyethyl-phenyl-(8-trimethylsilyloxyoctyl)phosphane |
InChI |
InChI=1S/C20H37O2PSi/c1-21-17-19-23(20-14-10-9-11-15-20)18-13-8-6-5-7-12-16-22-24(2,3)4/h9-11,14-15H,5-8,12-13,16-19H2,1-4H3 |
Clé InChI |
HWIZDLGGYDICOI-UHFFFAOYSA-N |
SMILES canonique |
COCCP(CCCCCCCCO[Si](C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
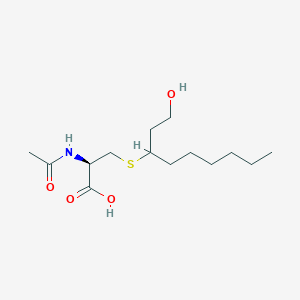
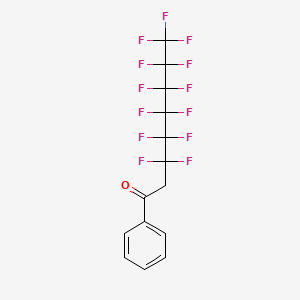
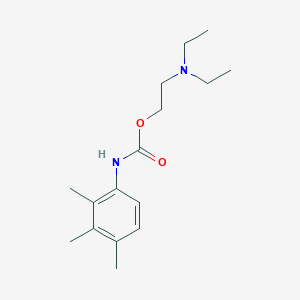
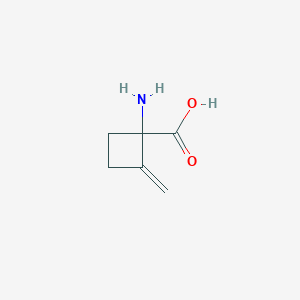
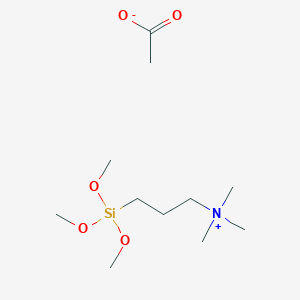
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
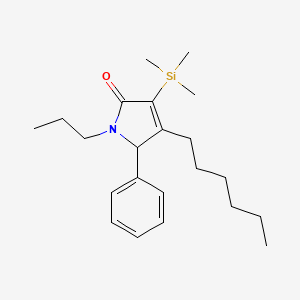
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
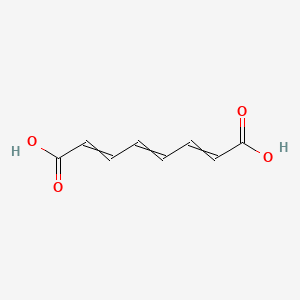
![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
